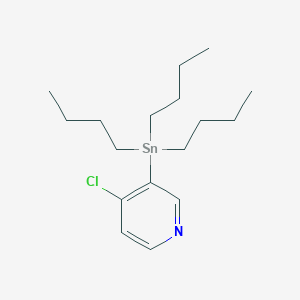

4-Chloro-3-(tributylstannyl)pyridine

Description

Significance of Organometallic Reagents in C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules from simpler precursors. wikipedia.org Organometallic chemistry has provided some of the most powerful tools for this purpose. Reagents such as organolithiums and Grignard reagents act as potent carbon nucleophiles, enabling the creation of C-C bonds through reactions with electrophilic centers like carbonyl compounds. nih.gov The advent of transition metal-catalyzed cross-coupling reactions further revolutionized the field, allowing for the precise and efficient formation of C-C bonds that were previously challenging to construct. wikipedia.org These reactions form the bedrock of modern synthetic strategies in pharmaceuticals, agrochemicals, and materials science.

Overview of Organotin Compounds as Synthetic Intermediates

Organotin compounds, also known as organostannanes, are organometallic compounds containing a tin-carbon bond. thermofisher.com First discovered in 1849, their synthetic utility grew dramatically with the development of palladium-catalyzed cross-coupling reactions. wikipedia.org The most notable of these is the Stille reaction, which couples an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org

Organostannanes are valued for several key properties. They are generally stable to air and moisture, unlike many other highly reactive organometallic reagents. wikipedia.orgthermofisher.com This stability allows for easier handling and purification. Furthermore, the Stille coupling is compatible with a wide variety of functional groups, such as esters, amides, and ketones, making it a highly versatile method for the late-stage functionalization of complex molecules. thermofisher.com These attributes have established organotin compounds as indispensable intermediates in organic synthesis.

Structural and Reactivity Context of Halopyridines in Heterocyclic Chemistry

Halopyridines are essential building blocks in synthetic chemistry, serving as precursors for a vast range of more complex pyridine (B92270) derivatives. The pyridine ring is electronically deficient due to the electron-withdrawing nature of the nitrogen atom. This electronic characteristic makes halopyridines, particularly those with halogens at the 2- and 4-positions, susceptible to nucleophilic aromatic substitution. The nitrogen atom can stabilize the negative charge in the intermediate of an addition-elimination mechanism.

In the context of transition metal-catalyzed reactions, the carbon-halogen bond of a halopyridine is a key site for cross-coupling. rsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the regioselective introduction of aryl, alkynyl, and amino groups, respectively. The reactivity of the halogen is position-dependent, providing a basis for selective functionalization in polyhalogenated pyridine systems. nih.gov

Research Landscape and Synthetic Utility of 4-Chloro-3-(tributylstannyl)pyridine

The compound this compound is a bifunctional synthetic building block of significant strategic value. Its utility stems from the presence of two distinct, orthogonally reactive functional groups on the pyridine core: a tributylstannyl group at the 3-position and a chloro group at the 4-position.

This arrangement allows for a sequential and regioselective approach to synthesizing polysubstituted pyridines. rsc.org The tributylstannyl moiety is primarily used in palladium-catalyzed Stille cross-coupling reactions to introduce a substituent at the C-3 position. organic-chemistry.orgpearson.com Following this initial coupling, the chloro group at the C-4 position can undergo a subsequent transformation. The C4-chloro group is activated towards various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution, allowing for the introduction of a second, different substituent. nih.gov This step-wise functionalization strategy is a powerful tool for building molecular complexity and accessing pyridine derivatives that would be difficult to synthesize by other means. nih.gov

The synthetic utility of this reagent is highlighted by its application in building diverse molecular scaffolds, which is crucial for drug discovery and materials science.

Table 1: Representative Synthetic Transformations of this compound

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Intermediate Structure |

|---|---|---|---|

| Stille Coupling | Aryl Iodide (Ar-I) | Pd(PPh₃)₄, Toluene, Heat | 4-Chloro-3-arylpyridine |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst, Base, Solvent | 3-(Tributylstannyl)-4-arylpyridine |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd/Cu catalyst, Base, Solvent | 3-(Tributylstannyl)-4-alkynylpyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Base, Solvent | 3-(Tributylstannyl)-4-aminopyridine |

Properties

IUPAC Name |

tributyl-(4-chloropyridin-3-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDFMNMRJSTEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Tributylstannyl Pyridine

Direct Stannylation Approaches for Pyridine (B92270) Rings

Direct stannylation involves the introduction of a trialkyltin group, most commonly tributyltin, onto the pyridine nucleus. This can be achieved through several strategic approaches.

Palladium-Catalyzed Stannylation of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, are a cornerstone for the formation of carbon-carbon bonds and have been adapted for the synthesis of organostannanes. numberanalytics.comorgsyn.org This methodology relies on the reaction of a halogenated pyridine with an organotin reagent in the presence of a palladium catalyst.

The choice of the palladium catalyst is critical for the success of the stannylation reaction. numberanalytics.com Both palladium(0) and palladium(II) complexes can be employed. numberanalytics.com Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are often used directly as the active catalyst. numberanalytics.comlibretexts.org Alternatively, palladium(II) complexes like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) can be reduced in situ to the active Pd(0) species. numberanalytics.com The catalyst loading, or the amount of catalyst used, can be adjusted to optimize the reaction's efficiency. numberanalytics.com

Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. numberanalytics.com Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-Tol)₃), are commonly used in Stille couplings. numberanalytics.com The steric and electronic properties of the ligand can significantly impact the reaction's outcome. For instance, bulky ligands can sometimes enhance the rate of reductive elimination, the final step in the catalytic cycle that forms the desired product. numberanalytics.com The selection of the appropriate ligand is often essential for achieving high yields and preventing side reactions. numberanalytics.com

The reaction conditions, including the choice of solvent, temperature, and atmosphere, must be carefully controlled to ensure a successful stannylation. Common solvents for Stille couplings include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). numberanalytics.com The reaction temperature is also a critical parameter, with many Stille reactions being carried out at elevated temperatures to facilitate the catalytic cycle. numberanalytics.com It is often necessary to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the catalyst and other reagents. Additives like lithium chloride (LiCl) or copper(I) salts can sometimes be used to enhance the reaction rate. libretexts.org

Table 1: Parameters in Palladium-Catalyzed Stannylation

| Parameter | Options | Role/Effect |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling reaction. numberanalytics.com |

| Ligand | PPh₃, P(o-Tol)₃ | Stabilizes the catalyst and influences reactivity. numberanalytics.com |

| Tin Reagent | (Bu₃Sn)₂, Bu₃SnCl | Source of the tributyltin group. |

| Solvent | DMF, NMP, Toluene | Affects solubility and reaction kinetics. numberanalytics.com |

| Temperature | Varies (often elevated) | Influences reaction rate. numberanalytics.com |

| Additives | LiCl, Cu(I) salts | Can enhance reaction rate and yield. libretexts.org |

Directed Ortho-Metalation and Subsequent Stannylation

An alternative strategy for the synthesis of 4-chloro-3-(tributylstannyl)pyridine involves directed ortho-metalation (DoM). This method relies on the use of a directing group on the pyridine ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position. baranlab.org

In the context of a 4-chloropyridine (B1293800), the chloro substituent itself can act as a directing group, facilitating lithiation at the 3-position. The resulting lithiated intermediate is then quenched with an electrophilic tin reagent, such as tributyltin chloride, to afford the desired product. harvard.edu This approach offers a high degree of regioselectivity, as the position of stannylation is controlled by the directing group. baranlab.org The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the metalation step by breaking up organolithium aggregates and increasing the basicity of the reagent. baranlab.org

Table 2: Key Steps in Directed Ortho-Metalation and Stannylation

| Step | Reagents | Purpose |

| 1. Directed Ortho-Metalation | n-Butyllithium, TMEDA | Regioselective deprotonation of the pyridine ring. baranlab.org |

| 2. Stannylation | Tributyltin chloride | Introduction of the tributyltin group. harvard.edu |

Regioselective Lithiation of Substituted Pyridines

The regioselective introduction of a lithium atom onto a substituted pyridine ring is a critical step that dictates the final position of the tributylstannyl group. Direct deprotonation (lithiation) of 4-chloropyridine typically occurs at the C-2 position due to the directing effect of the nitrogen atom and the electron-withdrawing nature of the chloro group. However, for the synthesis of this compound, lithiation is required at the C-3 position.

Achieving C-3 lithiation of 4-chloropyridine directly is challenging. A more viable strategy involves a halogen-metal exchange reaction on a di-substituted pyridine. The use of 3-bromo-4-chloropyridine (B1270894) as a starting material provides a clear pathway to the desired 3-lithiated intermediate. The bromine atom at the 3-position is more susceptible to halogen-metal exchange than the chlorine atom at the 4-position when treated with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This selectivity is a well-established principle in organolithium chemistry.

The reaction proceeds by the addition of the organolithium reagent to a solution of 3-bromo-4-chloropyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere and at cryogenic temperatures (typically -78 °C) to prevent side reactions.

Table 1: Reagents for Halogen-Metal Exchange

| Reagent | Typical Conditions | Remarks |

| n-Butyllithium | THF, -78 °C | Commonly used, effective for Br-Li exchange. |

| tert-Butyllithium | THF or Et2O, -78 °C | Can offer different selectivity in some cases. |

Quenching of Lithiated Intermediates with Tributyltin Halides

Once the 4-chloro-3-lithiopyridine intermediate is formed in situ, it is quenched with an electrophile to introduce the tributylstannyl group. Tributyltin chloride (Bu3SnCl) is the most common and commercially available reagent for this purpose.

The solution of the lithiated pyridine is treated with a solution of tributyltin chloride, maintaining the low temperature to ensure a clean reaction. The highly nucleophilic carbon-lithium bond readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming the desired carbon-tin bond. The reaction is typically rapid and high-yielding. After the addition of the tributyltin chloride, the reaction mixture is allowed to slowly warm to room temperature before workup.

Table 2: Quenching Reaction Parameters

| Electrophile | Solvent | Temperature | Typical Yield |

| Tributyltin chloride | THF | -78 °C to RT | >80% (estimated) |

Control of Regioselectivity and Side Reactions

The control of regioselectivity in this synthetic approach is primarily achieved by the choice of the starting material, 3-bromo-4-chloropyridine. The inherent difference in reactivity between the C-Br and C-Cl bonds towards lithium-halogen exchange ensures the formation of the 3-lithiated intermediate.

Several factors are crucial to minimize side reactions:

Low Temperature: Maintaining a low temperature (e.g., -78 °C) throughout the lithiation and quenching steps is critical to prevent decomposition of the organolithium intermediate and to avoid unwanted side reactions such as addition to the pyridine ring or reaction with the solvent.

Anhydrous and Inert Conditions: Organolithium reagents are highly reactive towards moisture and oxygen. Therefore, the reaction must be carried out in a dry solvent under an inert atmosphere (e.g., argon or nitrogen).

Purity of Reagents: The purity of the organolithium reagent and the starting halide is important for achieving high yields and avoiding the formation of impurities.

Alternative Synthetic Routes to Pyridylstannanes

While the lithiation-quenching sequence is a powerful tool, other methods can also be considered for the synthesis of pyridylstannanes, although their direct application to this compound is less documented.

Hydrostannylation Reactions

Hydrostannylation involves the addition of a tin hydride (e.g., tributyltin hydride) across a multiple bond. This method is typically used for the synthesis of vinyl or alkyl stannanes from alkynes or alkenes, respectively. For the synthesis of an aryl stannane (B1208499) like this compound, this method is not directly applicable as it would require a pyridyne intermediate, which can be challenging to generate and control regioselectively.

Transmetalation Strategies (e.g., from organomagnesium or organolithium species)

Transmetalation offers another avenue for the formation of carbon-tin bonds. This strategy involves the reaction of an organometallic reagent with a tin halide.

From Organomagnesium Species (Grignard Reagents): A Grignard reagent can be prepared from 3-bromo-4-chloropyridine by reacting it with magnesium metal. The resulting 4-chloro-3-pyridylmagnesium bromide could then, in principle, be reacted with tributyltin chloride to yield the desired product. The formation of Grignard reagents from halopyridines can sometimes be sluggish and require activated magnesium.

From Organolithium Species: This is the most common transmetalation strategy and is essentially the method described in section 2.1. The in situ generated 4-chloro-3-lithiopyridine is a more reactive organometallic species than the corresponding Grignard reagent, often leading to cleaner and faster reactions with tributyltin chloride.

Table 3: Comparison of Transmetalation Precursors

| Organometallic Precursor | Formation | Reactivity with Bu3SnCl |

| Organolithium | Halogen-metal exchange with R-Li | High |

| Organomagnesium (Grignard) | Reaction with Mg metal | Moderate |

Reactivity and Reaction Pathways of 4 Chloro 3 Tributylstannyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in activating the carbon-tin bond of 4-chloro-3-(tributylstannyl)pyridine, facilitating the formation of new carbon-carbon bonds with a variety of electrophiles. The Stille coupling is the most prominent of these transformations.

The Stille reaction is a versatile and widely used method for carbon-carbon bond formation that involves the coupling of an organostannane with an organic electrophile, catalyzed by a palladium complex. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For this compound, the tributylstannyl group is selectively transferred in the transmetalation step.

The Stille coupling of this compound with aryl halides and triflates provides a direct route to 3-aryl-4-chloropyridines. These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride, and often with a copper(I) co-catalyst. The reaction tolerates a wide range of functional groups on the aryl partner. nih.govharvard.edu

Interactive Data Table: Stille Coupling of this compound with Aryl Halides and Triflates

| Aryl Halide/Triflate | Catalyst | Solvent | Additive | Temp (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | Toluene | - | 110 | 85 |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | DMF | CuI | 100 | 92 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/AsPh₃ | Dioxane | - | 100 | 78 |

| Phenyl triflate | Pd(OAc)₂/SPhos | 1,4-Dioxane | CsF | 80 | 88 |

The reaction of this compound with vinyl halides and triflates introduces a vinyl group at the 3-position of the pyridine (B92270) ring. These reactions are valuable for the synthesis of styryl-like pyridine derivatives. The choice of palladium catalyst and ligands can be crucial for achieving high yields and stereoselectivity.

Alkynyl halides can also be coupled with this compound under Stille conditions to yield 4-chloro-3-(alkynyl)pyridines. These products are useful intermediates for further transformations, such as cycloaddition reactions or the synthesis of more complex heterocyclic systems.

The Stille-carbonylative coupling with acid chlorides allows for the introduction of a keto group at the 3-position of the pyridine ring, leading to the formation of 3-aroyl-4-chloropyridines. harvard.edu This transformation is a powerful tool for the synthesis of pyridyl ketones.

Interactive Data Table: Stille Coupling of this compound with Acid Chlorides

| Acid Chloride | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Benzoyl chloride | Pd(PPh₃)₄ | Toluene | 80 | 75 |

| Acetyl chloride | PdCl₂(PPh₃)₂ | THF | 60 | 68 |

| 4-Methoxybenzoyl chloride | Pd₂(dba)₃/P(furyl)₃ | Dioxane | 90 | 82 |

The Stille coupling of this compound is generally a robust reaction with a broad substrate scope. It is compatible with a wide array of functional groups on the coupling partner, including esters, ketones, nitro groups, and ethers. However, certain limitations exist. Sterically hindered aryl halides may react sluggishly, requiring more active catalysts or higher reaction temperatures. The presence of the chloro substituent on the pyridine ring is generally well-tolerated, although its electronic and steric influence can affect reaction rates. In some cases, side reactions such as homocoupling of the organostannane can occur, particularly at elevated temperatures or with less active catalysts. The toxicity and the difficulty in removing tin byproducts are notable drawbacks of the Stille reaction.

Other Palladium-Catalyzed Transformations (e.g., Carbonylative Coupling)

Beyond the standard Stille cross-coupling, this compound is a viable substrate for palladium-catalyzed carbonylative coupling reactions. This process, often referred to as carbonylative Stille coupling, introduces a carbonyl group between the pyridine ring and a coupling partner, providing a direct route to ketones. The reaction is highly valuable in organic synthesis for the construction of complex molecular architectures.

The catalytic cycle for this transformation is well-established. chemtube3d.comwikipedia.org It begins with the oxidative addition of an organic halide (R-X) to a Pd(0) catalyst. Subsequently, carbon monoxide (CO), typically supplied under atmospheric or elevated pressure, inserts into the resulting palladium-aryl bond to form an acyl-palladium(II) complex. The rate-determining step is often the transmetalation, where the pyridyl group from this compound is transferred to the palladium center, displacing the tributyltin halide. The final step is the reductive elimination from the acyl-palladium(II) intermediate, which yields the desired ketone product and regenerates the Pd(0) catalyst, allowing the cycle to continue. chemtube3d.com

The conditions for carbonylative Stille couplings are similar to non-carbonylative variants but require a carbon monoxide atmosphere. The choice of palladium source, ligands, and solvents can be optimized to maximize the yield of the resulting pyridyl ketones.

Table 1: Representative Palladium-Catalyzed Carbonylative Coupling Reaction This table illustrates a typical, expected transformation based on established mechanisms for carbonylative Stille couplings.

| Coupling Partner (R-X) | Catalyst / Ligand | Solvent | Product |

| Iodobenzene | Pd(PPh₃)₄ | Toluene | (4-Chloropyridin-3-yl)(phenyl)methanone |

| Vinyl Bromide | PdCl₂(PPh₃)₂ | DMF | 1-(4-Chloropyridin-3-yl)prop-2-en-1-one |

| Benzoyl Chloride | Pd₂(dba)₃ / P(furyl)₃ | THF | 1-(4-Chloropyridin-3-yl)-2-phenylethan-1-one |

Non-Catalytic Reactions

Electrophilic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS). Reactions typically require harsh conditions and proceed with substitution at the 3-position, which is the most electron-rich carbon. chemrxiv.org In this compound, the 3-position is already occupied by the tributylstannyl group.

Consequently, the most probable pathway for an electrophilic attack is not on the pyridine ring itself but at the carbon atom bearing the tin moiety. This leads to an ipso-substitution, where the C-Sn bond is cleaved and the tributylstannyl group is replaced by the electrophile (a process known as destannylation). This reaction is a characteristic and synthetically useful transformation for arylstannanes. For instance, treatment with halogens like iodine or bromine would be expected to yield 4-chloro-3-halopyridines.

Table 2: Plausible Electrophilic ipso-Substitution Reactions This table presents expected outcomes based on the known reactivity of arylstannanes toward electrophiles.

| Electrophile (E⁺) | Reagent | Expected Product |

| I⁺ | I₂ | 4-Chloro-3-iodopyridine |

| Br⁺ | Br₂ | 3-Bromo-4-chloropyridine (B1270894) |

| H⁺ (Protodestannylation) | HCl | 4-Chloropyridine (B1293800) |

Nucleophilic Substitution at the Pyridine Ring

The chlorine atom at the C-4 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack at the C-4 position. vaia.comvaia.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which significantly lowers the activation energy for the reaction compared to substitution at the C-3 position. youtube.com

This reactivity allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for the synthesis of 4-substituted pyridine derivatives. The presence of the tributylstannyl group at the C-3 position may exert a steric or electronic influence, but the inherent reactivity of the 4-halo position generally dominates. Studies on similarly substituted 3-amino-4-chloropyridines demonstrate that this reaction proceeds efficiently with various amine nucleophiles. nih.gov

Table 3: Nucleophilic Aromatic Substitution with Amine Nucleophiles Data adapted from reactions on analogous 3-substituted 4-chloropyridine systems, demonstrating the feasibility and scope of the SNAr reaction. nih.gov

| Nucleophile | Product | Reported Yield (%) |

| Benzylamine | N-Benzyl-3-amino-4-chloropyridine | 83 |

| 4-Methylbenzylamine | N-(4-Methylbenzyl)-3-amino-4-chloropyridine | 88 |

| Cyclohexylamine | N-Cyclohexyl-3-amino-4-chloropyridine | 75 |

Ligand Exchange Reactions at the Tin Center

The tin center in this compound is the site of crucial ligand exchange reactions, the most significant of which is transmetalation. This process is fundamental to the utility of the compound in palladium-catalyzed cross-coupling reactions. wikipedia.org In the context of a Stille reaction, transmetalation involves the transfer of the 4-chloro-3-pyridyl group from the tin atom to the palladium(II) center of the catalyst. This step regenerates a tributyltin halide and forms the key organopalladium intermediate that proceeds to reductive elimination. nih.gov

While the transfer of the pyridyl group is the most synthetically relevant ligand exchange, other transformations are possible. Reaction with strong bases like organolithium reagents could potentially lead to the exchange of a butyl group or attack at the tin center, though these pathways are less common in the context of cross-coupling. wikipedia.org The primary non-catalytic reaction at the tin center remains the transmetalation step that enables its broad application in synthesis.

Mechanistic Investigations of 4 Chloro 3 Tributylstannyl Pyridine Transformations

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

The generally accepted mechanism for the palladium-catalyzed cross-coupling transformations involving substrates like 4-Chloro-3-(tributylstannyl)pyridine is the Stille catalytic cycle. wikipedia.org The cycle begins with an active Palladium(0) catalyst which engages the organic halide in an oxidative addition step. This is followed by a transmetalation step with the organostannane and concludes with a reductive elimination step that forms the new C-C bond and regenerates the Pd(0) catalyst. numberanalytics.comlibretexts.orglibretexts.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a coordinatively unsaturated 14-electron Pd(0) complex, which is typically generated in situ from a Pd(0) or Pd(II) precatalyst. libretexts.org In the context of a reaction where this compound provides the stannyl (B1234572) group, an external aryl halide (Ar-X) would first react with the Pd(0) catalyst. csbsju.edu This concerted step involves the insertion of the palladium atom into the carbon-halide bond, breaking the C-X bond and forming new C-Pd and Pd-X bonds. csbsju.edu

This process results in the oxidation of the catalyst from Pd(0) to a 16-electron square planar Pd(II) intermediate. wikipedia.orglibretexts.org Initially, a cis-complex is formed, which often rapidly isomerizes to the more thermodynamically stable trans-isomer. wikipedia.orglibretexts.orguwindsor.ca The reactivity of the halide in this step follows the general trend I > Br > Cl, making the C-Cl bond in chloropyridines less reactive than corresponding bromides or iodides and often requiring more active catalysts or harsher conditions. csbsju.eduresearchgate.net For haloheteroarenes like chloropyridines, the mechanism can be complex, with studies suggesting either a classical concerted mechanism or an SNAr-type pathway depending on the specific halide and reaction conditions.

Table 1: Common Palladium Precatalysts for Cross-Coupling Reactions

| Precatalyst | Common Name | Typical State | Notes |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Pd(0) | A common, air-sensitive precatalyst that generates the active Pd(0) species via ligand dissociation. libretexts.org |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Pd(0) | A highly active Pd(0) source, often used with additional phosphine (B1218219) ligands. libretexts.orgnumberanalytics.com |

| Pd(OAc)₂ | Palladium(II) acetate | Pd(II) | A stable Pd(II) salt that is reduced in situ to the active Pd(0) catalyst. libretexts.org |

| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) chloride | Pd(II) | A stable Pd(II) complex that serves as a precatalyst after in situ reduction. libretexts.orglibretexts.org |

Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from the organostannane is transferred to the palladium(II) center, displacing the halide. libretexts.org When this compound acts as the tin reagent, its pyridyl group is transferred to the Pd(II) complex, forming a diorganopalladium(II) intermediate and a tributyltin halide byproduct (e.g., Bu₃SnCl).

The mechanism of transmetalation can vary with substrates and conditions, but an associative pathway is most common. wikipedia.org This involves the coordination of the organostannane to the palladium, creating a transient, 18-electron pentavalent intermediate, which then rearranges to transfer the organic group. wikipedia.org This step is frequently the rate-determining step of the entire catalytic cycle. wikipedia.org The efficiency of group transfer from the tin atom is a critical factor, with unsaturated groups like aryl, alkenyl, and alkynyl groups transferring much more readily than the non-transferable alkyl groups (like butyl). wikipedia.org

The final step of the catalytic cycle is reductive elimination. libretexts.org In this stage, the two organic groups bound to the palladium(II) center couple to form a new carbon-carbon bond, and the desired product is released from the coordination sphere. wikipedia.org This process reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org

For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. libretexts.org If the intermediate from the transmetalation step is in the trans configuration, a trans-to-cis isomerization must precede the final bond formation. libretexts.orguwindsor.ca This step is generally considered to be concerted and can be accelerated by the use of bulky ligands on the palladium catalyst. wikipedia.orgnumberanalytics.com

The efficiency and rate of cross-coupling reactions involving this compound are profoundly influenced by the choice of ligands and the presence of additives. numberanalytics.comharvard.edu

Ligands : Phosphine ligands are essential components that stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. numberanalytics.com Sterically hindered and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine or biaryl phosphines (e.g., RuPhos, BrettPhos), can accelerate both the oxidative addition and reductive elimination steps and are particularly effective for coupling less reactive chlorides. harvard.edunih.gov

Additives :

Copper(I) Iodide (CuI) : Co-catalytic or stoichiometric amounts of CuI can dramatically accelerate the reaction, with rate enhancements of over 1000-fold reported. wikipedia.orgresearchgate.net It is believed to act as a scavenger for free phosphine ligands or to facilitate transmetalation by first forming a more reactive organocuprate species. wikipedia.orgharvard.edu

Lithium Chloride (LiCl) : This salt is a potent rate accelerant, especially in polar aprotic solvents like THF. wikipedia.orglibretexts.org It can facilitate the dissociation of the halide from the palladium center, making the complex more susceptible to transmetalation. wikipedia.org

Fluoride Sources (e.g., CsF) : Fluoride ions can coordinate to the tin atom of the organostannane, forming a hypervalent "ate" complex. harvard.edunih.gov This pentacoordinate tin species is more nucleophilic and undergoes transmetalation at a significantly faster rate. harvard.edunih.gov

Table 2: Influence of Common Additives in Stille Coupling

| Additive | Formula | Primary Role | Mechanistic Impact |

| Copper(I) Iodide | CuI | Rate acceleration | May facilitate transmetalation via an organocuprate intermediate or scavenge inhibiting free ligands. wikipedia.orgnumberanalytics.com |

| Lithium Chloride | LiCl | Rate acceleration | Promotes dissociation of halide from Pd(II) center, activating it for transmetalation; increases solvent polarity. wikipedia.orglibretexts.org |

| Cesium Fluoride | CsF | Transmetalation acceleration | Forms a hypervalent organostannate, increasing the nucleophilicity of the transferring group. harvard.edunih.gov |

Studies on Reaction Intermediates

Direct mechanistic studies on transformations of this compound are not extensively detailed in the literature; however, the key intermediates can be inferred from the well-established mechanism of the Stille reaction. uwindsor.cacore.ac.uk The catalytic cycle is populated by a series of palladium complexes that are typically transient and not directly observed under catalytic conditions.

The primary intermediates in the cycle are:

Pd(0)L₂ Complex : The active catalytic species, a 14-electron complex, which initiates the cycle by reacting with the organic halide. libretexts.org

cis-[Pd(Ar)(X)L₂] : The initial product of oxidative addition. This species is often unstable and rapidly converts to its isomer. wikipedia.orguwindsor.ca

trans-[Pd(Ar)(X)L₂] : The more stable, 16-electron Pd(II) complex, which is often the catalyst resting state and the species that enters the transmetalation step. uwindsor.ca

trans-[Pd(Ar)(Ar')L₂] : The diorganopalladium(II) complex formed after transmetalation. This intermediate must isomerize before the final step.

cis-[Pd(Ar)(Ar')L₂] : The required geometry for reductive elimination, which directly precedes the formation of the C-C bond and regeneration of the Pd(0) catalyst.

Kinetic and Thermodynamic Considerations in Reactivity

Kinetic Factors :

Rate-Determining Step : For most Stille couplings, the transmetalation step is considered rate-limiting. wikipedia.org However, for unreactive electrophiles like aryl chlorides, the initial oxidative addition can be slow and may become the bottleneck. nih.gov

Oxidative Addition Rate : The rate of oxidative addition is highly dependent on the nature of the C-X bond, following the order C-I > C-Br > C-OTf > C-Cl. csbsju.edu Consequently, reactions involving the C-Cl bond of a chloropyridine substrate require more forcing conditions or highly active catalyst systems.

Transmetalation Rate : The rate of group transfer from tin is also critical. The relative transfer rates are generally: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. The pyridyl group of the title compound falls into the reactive "aryl" category.

Thermodynamic Factors :

Isomerization Equilibrium : The equilibrium between the cis and trans isomers of the Pd(II) oxidative addition intermediate strongly favors the trans form. libretexts.orguwindsor.ca While this isomer is more stable, it is unproductive for reductive elimination, necessitating a thermodynamically uphill isomerization back to the cis form for the reaction to conclude.

Table 3: Factors Influencing Reaction Rates in the Stille Cycle

| Catalytic Step | Factor | Effect on Rate |

| Oxidative Addition | Halide (X) | I > Br > Cl; C-Cl bond is the least reactive. csbsju.edu |

| Ligand | Electron-rich, bulky ligands generally increase the rate. harvard.edu | |

| Transmetalation | Transferring Group (R) | Alkynyl > Alkenyl > Aryl > Alkyl; Aryl (pyridyl) group transfers efficiently. |

| Additives (CuI, LiCl, CsF) | Significantly increase the rate. wikipedia.orgharvard.edu | |

| Reductive Elimination | Ligand | Bulky ligands can promote this step. numberanalytics.com |

| Geometry | Requires a cis conformation; trans-to-cis isomerization can be slow. libretexts.org |

Radical Pathways in Organotin Chemistry

The study of organotin compounds has significantly contributed to the understanding and application of radical chemistry in organic synthesis. The transformations involving this compound can, under specific conditions, proceed through radical pathways. These reactions are typically initiated by the homolytic cleavage of a weak bond, either within the organostannane itself or from a radical initiator, to generate highly reactive radical intermediates. The presence of both a carbon-tin (C-Sn) bond and a carbon-chlorine (C-Cl) bond on the pyridine (B92270) ring of this compound offers multiple potential sites for radical reactions.

The general mechanism for radical reactions in organotin chemistry, particularly those involving tributyltin derivatives, follows a chain reaction pattern consisting of three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN). libretexts.org This generates a pair of radicals which can then react with a tributyltin species, often tributyltin hydride (Bu₃SnH) if present, to produce the key chain-carrying species, the tributyltin radical (Bu₃Sn•).

Propagation: The propagation phase consists of a series of steps where a radical reacts to form a new bond and another radical, thus continuing the chain. In the context of this compound, a tributyltin radical could potentially react at either the C-Cl or the C-Sn bond.

Reaction at the C-Cl bond: The tributyltin radical can abstract the chlorine atom to form tributyltin chloride and a 3-pyridyl radical. This is a common pathway in radical dehalogenation reactions. libretexts.org

Homolysis of the C-Sn bond: While less common in the presence of a C-Cl bond for abstraction, under certain conditions (e.g., photolysis), the C-Sn bond can undergo homolytic cleavage to generate a 3-pyridyl radical and a tributyltin radical.

Once the 3-pyridyl radical is formed, it can participate in various reactions, such as hydrogen atom abstraction from a suitable donor (like Bu₃SnH) to yield 4-chloropyridine (B1293800), or undergo intramolecular cyclization if an appropriate unsaturated substituent is present elsewhere on the molecule. beilstein-journals.org

Termination: The radical chain is terminated when two radical species combine, resulting in a non-radical product. These are generally considered non-productive pathways in a chain reaction. libretexts.org

The following table summarizes the key elementary steps in plausible radical transformations involving a generic organostannylpyridine in the presence of a radical initiator and a hydrogen donor.

| Reaction Step | Reactants | Products | Description |

| Initiation | AIBN | 2 R• + N₂ | Thermal decomposition of AIBN to form initiating radicals (R•) and nitrogen gas. |

| R• + Bu₃SnH | RH + Bu₃Sn• | Hydrogen abstraction by the initiating radical to form the tributyltin radical. | |

| Propagation | Bu₃Sn• + Py-Cl | Bu₃SnCl + Py• | Chlorine atom abstraction by the tributyltin radical to form a pyridyl radical. |

| Py• + Bu₃SnH | Py-H + Bu₃Sn• | Hydrogen atom abstraction by the pyridyl radical to form the reduced pyridine and regenerate the tributyltin radical. | |

| Termination | 2 Bu₃Sn• | Bu₃Sn-SnBu₃ | Combination of two tributyltin radicals. |

| Py• + Bu₃Sn• | Py-SnBu₃ | Combination of a pyridyl radical and a tributyltin radical. | |

| 2 Py• | Py-Py | Dimerization of two pyridyl radicals. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed research on the specific radical pathways of this compound is not extensively documented in publicly available literature. However, the principles of organotin radical chemistry strongly suggest that in the presence of a radical initiator like AIBN and a hydrogen donor, the primary radical pathway would likely involve the formation of a 3-(4-chloropyridyl) radical through the homolytic cleavage of either the C-Sn or C-Cl bond, with the subsequent fate of this radical depending on the specific reaction conditions and the presence of other reagents. For instance, in Stille coupling reactions, which are typically palladium-catalyzed, radical intermediates are sometimes proposed, although the predominant mechanism is believed to be ionic. wikipedia.orgnumberanalytics.com The potential for radical pathways in such cross-coupling reactions remains a subject of mechanistic investigation.

Spectroscopic and Structural Characterization of 4 Chloro 3 Tributylstannyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the characterization of 4-Chloro-3-(tributylstannyl)pyridine. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tributyl group and the pyridine (B92270) ring.

Tributylstannyl Group: The three butyl groups are chemically equivalent, giving rise to a characteristic set of signals. The terminal methyl (CH₃) protons are expected to appear as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene (B1212753) protons. The internal methylene (CH₂) groups typically appear as complex multiplets between 1.0 and 1.6 ppm. The α-methylene protons (directly attached to the tin atom) are also expected to be a multiplet, slightly downfield from the other methylene signals. rsc.org These signals often show satellite peaks resulting from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

Pyridine Ring: The 4-chloro-3-pyridyl moiety contains three aromatic protons. The proton at the C-2 position (H-2) is anticipated to appear as a singlet or a narrow doublet at the most downfield region of the aromatic spectrum, likely around 8.5-9.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The proton at C-6 (H-6) would likely appear as a doublet, and the proton at C-5 (H-5) would also be a doublet. Their exact chemical shifts would be influenced by the combined electronic effects of the chloro and tributylstannyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-2 | ~8.5 - 9.0 | Singlet / Narrow Doublet |

| Pyridine H-6 | ~8.4 - 8.6 | Doublet |

| Pyridine H-5 | ~7.2 - 7.5 | Doublet |

| Sn-(CH₂-CH₂-CH₂-CH₃)ₙ | ~1.4 - 1.6 | Multiplet |

| Sn-(CH₂-CH₂-CH₂-CH₃)ₙ | ~1.2 - 1.4 | Multiplet |

| Sn-(CH₂-CH₂-CH₂-CH₃)ₙ | ~1.0 - 1.2 | Multiplet |

| Sn-(CH₂-CH₂-CH₂-CH₃)ₙ | ~0.9 | Triplet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Tributylstannyl Group: Four distinct signals are expected for the butyl chains. The α-carbon (attached to Sn) is typically found around 9-10 ppm. The other carbons (β, γ, δ) appear in the range of 13-30 ppm. rsc.org The signals for the carbons, particularly the α-carbon, may exhibit splitting due to coupling with the tin isotopes (¹J(¹¹⁹Sn-¹³C)), which can be a valuable diagnostic tool. rsc.org

Pyridine Ring: Five signals are predicted for the pyridine ring carbons. The carbon atom bonded to the tin (C-3) would be significantly influenced by the metal. The carbon bearing the chlorine atom (C-4) would also have a characteristic chemical shift. The remaining carbons (C-2, C-5, C-6) would appear in the aromatic region, with their shifts determined by the positions relative to the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~140 |

| Pyridine C-4 | ~148 |

| Pyridine C-5 | ~125 |

| Pyridine C-6 | ~149 |

| Sn-C H₂- | ~10 |

| Sn-CH₂-C H₂- | ~29 |

| Sn-CH₂-CH₂-C H₂- | ~27 |

| Sn-CH₂-CH₂-CH₂-C H₃ | ~14 |

¹¹⁹Sn NMR is a powerful technique for directly probing the environment around the tin nucleus. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. For a four-coordinate tetraorganotin compound like this compound, the ¹¹⁹Sn chemical shift is expected to appear in the range of approximately -30 to -60 ppm relative to a tetramethylstannane standard. rsc.org This specific range is characteristic of tin(IV) centers with one aromatic and three alkyl substituents, confirming a tetrahedral geometry in solution.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show clear correlations between the adjacent methylene groups within the butyl chains and between the coupled protons on the pyridine ring (e.g., between H-5 and H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the ¹³C signals for all protonated carbons in both the tributyl and pyridyl moieties.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, its solid-state structure can be predicted based on data from analogous organotin compounds.

Based on VSEPR theory and analysis of similar reported structures, the tin atom in this compound is expected to adopt a distorted tetrahedral geometry. The four coordination sites would be occupied by the C-3 carbon of the pyridine ring and the α-carbons of the three butyl chains.

Bond Lengths: The tin-carbon (Sn-C) bond lengths are expected to be in the typical range of 2.1-2.2 Å. The bond lengths within the pyridine ring would be characteristic of an aromatic heterocyclic system, though they may show slight distortions due to the electronic influence of the bulky, electropositive stannyl (B1234572) group and the electronegative chloro substituent.

Intermolecular Interactions and Crystal Packing

In the crystal structure of similar chlorinated pyridine derivatives, such as 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, a variety of interactions are observed. researchgate.net These include hydrogen bonding, π-π stacking, and other weaker van der Waals forces. libretexts.orglibretexts.orgyoutube.com For this compound, the presence of the pyridine ring allows for potential π-π stacking interactions between adjacent molecules. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, should a suitable donor be present in a derivative or co-crystal. libretexts.org

The bulky tributylstannyl group, with its long alkyl chains, will primarily engage in van der Waals interactions, specifically London dispersion forces. libretexts.org These forces, although individually weak, become significant due to the large surface area of the butyl chains and will play a major role in the crystal packing. The chlorine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can further influence the supramolecular architecture. The interplay of these various forces—π-π stacking from the pyridine core, van der Waals forces from the alkyl chains, and potential halogen bonding—will ultimately define the three-dimensional arrangement of this compound in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, the empirical formula is C₁₇H₃₀ClNSn.

While experimental HRMS data for this specific compound is not detailed in the available literature, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The monoisotopic mass of the unchlorinated parent compound, 3-(tributylstannyl)pyridine (B1335939) (C₁₇H₃₁NSn), has been computed to be 369.147853 Da. nih.gov

The table below outlines the expected monoisotopic masses for the primary isotopic compositions of this compound. The presence of chlorine and tin, both of which have multiple common isotopes, will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the compound's identity.

| Isotope Combination | Molecular Formula | Calculated Exact Mass (Da) |

| ³⁵Cl, ¹²⁰Sn | C₁₇H₃₀³⁵ClN¹²⁰Sn | 403.1088 |

| ³⁷Cl, ¹²⁰Sn | C₁₇H₃₀³⁷ClN¹²⁰Sn | 405.1059 |

| ³⁵Cl, ¹¹⁸Sn | C₁₇H₃₀³⁵ClN¹¹⁸Sn | 401.1094 |

| ³⁷Cl, ¹¹⁸Sn | C₁₇H₃₀³⁷ClN¹¹⁸Sn | 403.1065 |

Note: The exact mass will vary depending on the specific isotopes of Sn and Cl present in a particular molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show a combination of vibrations from the pyridine ring, the tributylstannyl group, and the C-Cl bond.

The pyridine ring exhibits several characteristic vibrational modes. nist.gov Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. asianpubs.org The C=C and C=N ring stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. elixirpublishers.com The presence of substituents on the pyridine ring will influence the exact position and intensity of these bands. For instance, studies on substituted pyridines have provided detailed assignments for various vibrational modes. asianpubs.orgcdnsciencepub.comcdnsciencepub.com

The tributylstannyl group will contribute strong absorptions corresponding to the C-H stretching of the butyl chains, typically found between 2850 and 2960 cm⁻¹. The CH₂ and CH₃ bending vibrations will be visible in the 1375-1465 cm⁻¹ range. The Sn-C stretching vibrations are expected at lower frequencies, generally below 600 cm⁻¹.

The C-Cl stretching vibration for chloro-substituted aromatic compounds typically appears in the range of 1000-1100 cm⁻¹, although its position can be influenced by the electronic environment.

The table below summarizes the expected IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Pyridine, 3-Chloropyridine nist.govnist.gov |

| C=C, C=N Ring Stretch | 1400 - 1600 | Pyridine, Substituted Pyridines asianpubs.orgelixirpublishers.com | |

| Tributylstannyl Group | Aliphatic C-H Stretch | 2850 - 2960 | 3-(Tributylstannyl)pyridine nih.gov |

| CH₂/CH₃ Bend | 1375 - 1465 | 3-(Tributylstannyl)pyridine nih.gov | |

| Chloro Group | C-Cl Stretch | 1000 - 1100 | 3-Chloropyridine nist.gov |

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) provide valuable information about the redox properties of a molecule, including its oxidation and reduction potentials. The electrochemical behavior of this compound will be influenced by both the pyridine ring and the tributylstannyl moiety.

The pyridine nucleus is electrochemically active and can undergo reduction. researchgate.netnih.gov The reduction potential of pyridinium (B92312) ions has been shown to be surface-dependent, with different values observed on various electrode materials such as platinum, silver, gold, and copper. rsc.orgwpmucdn.com For substituted pyridines, the redox potentials are sensitive to the nature and position of the substituents. Electron-withdrawing groups, such as the chloro group, are generally expected to make the reduction of the pyridine ring more favorable (occur at less negative potentials).

Organotin compounds can also exhibit electrochemical activity, often involving the tin center. The specific redox processes would depend on the molecular structure and the experimental conditions.

While specific cyclic voltammetry data for this compound is not available in the surveyed literature, studies on related compounds provide a basis for predicting its behavior. For example, the electrochemical oxidation of 4-chloroaniline (B138754) has been investigated, providing insights into the electrochemical behavior of chlorinated aromatic amines. rsc.org Furthermore, the cyclic voltammetry of various ruthenium bipyridine complexes has been studied, highlighting the redox chemistry of coordinated pyridine rings. researchgate.net

The table below presents a hypothetical summary of expected electrochemical events for this compound, based on the behavior of related structures. The actual potentials would need to be determined experimentally.

| Redox Process | Expected Potential Range (vs. reference electrode) | Notes |

| Pyridine Ring Reduction | Negative potentials | The exact potential is influenced by the chloro-substituent and the solvent system. researchgate.net |

| Tin Center Oxidation/Reduction | Varies | May involve multi-electron processes and could be irreversible. |

Further experimental investigation using cyclic voltammetry would be necessary to fully elucidate the redox properties of this compound and its derivatives.

Applications of 4 Chloro 3 Tributylstannyl Pyridine in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocycles

The dual functionality of 4-chloro-3-(tributylstannyl)pyridine enables its use in the stepwise and selective synthesis of highly substituted nitrogen-containing heterocyclic systems. The tributylstannyl group provides a nucleophilic carbon center for Stille coupling, while the chloro group can act as an electrophilic site in subsequent cross-coupling reactions. wikipedia.org

Synthesis of Polysubstituted Pyridines

This compound is strategically designed for the synthesis of polysubstituted pyridines. In a typical Stille coupling reaction, the tributylstannyl group at the 3-position of the pyridine (B92270) ring is coupled with an organic halide or triflate under palladium catalysis. wikipedia.org This introduces a new substituent at the C-3 position, transforming the starting material into a disubstituted 4-chloropyridine (B1293800) derivative.

The resulting 4-chloro-substituted pyridine is itself a versatile intermediate. The chlorine atom can be subsequently replaced or modified through various reactions, including nucleophilic aromatic substitution or another cross-coupling reaction (such as Suzuki or Buchwald-Hartwig amination), to introduce a third substituent. This sequential coupling strategy allows for the controlled and regioselective assembly of tri-substituted pyridine cores, which are common motifs in medicinal chemistry and materials science.

| Reactant A | Reactant B (Aryl Halide) | Catalyst System | Product |

| This compound | R-X (e.g., Aryl bromide, Aryl iodide) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 4-Chloro-3-R-pyridine |

Table 1: Generalized Stille Coupling Reaction for Polysubstituted Pyridines.

Formation of Bipyridyl Scaffolds

Bipyridine derivatives are of immense importance as ligands in coordination chemistry and as core structures in functional materials and biologically active molecules. nih.gov The Stille coupling reaction is a well-established method for the synthesis of bipyridyls, involving the palladium-catalyzed reaction between a stannylated pyridine and a halogenated pyridine. nih.gov

In this context, this compound can react with various halopyridines (e.g., 2-bromopyridine, 3-iodopyridine) to form substituted bipyridyl systems. The reaction couples the C-3 position of the stannane (B1208499) with the halogenated position of the coupling partner, yielding a chlorobipyridyl product. This product retains the chlorine atom, which serves as a handle for further functionalization, enabling the synthesis of more complex and unsymmetrical bipyridyl structures.

| Stannane Reagent | Halopyridine Partner | Catalyst | Product Scaffold |

| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | 4-Chloro-[3,2'-bipyridine] |

| This compound | 3-Bromopyridine | Pd(PPh₃)₄ | 4-Chloro-[3,3'-bipyridine] |

| This compound | 4-Bromopyridine | Pd(PPh₃)₄ | 4-Chloro-[3,4'-bipyridine] |

Table 2: Representative Synthesis of Bipyridyl Scaffolds.

Derivatization to Quinoxalines and Related Fused Systems

While the synthesis of quinoxalines and related fused nitrogen heterocycles is a significant area of organic chemistry, there is no readily available scientific literature that documents the use of this compound for this purpose. The established synthetic routes to quinoxalines typically involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a pathway that does not align with the reactivity of this specific organostannane reagent.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Pyridine and its substituted derivatives are privileged scaffolds found in a vast number of pharmaceutical and agrochemical agents. rsc.orgnih.govnih.gov Chlorinated pyridines, in particular, are common intermediates in the synthesis of active ingredients. nih.govnih.gov For instance, 4-Chloro-3-pyridinesulfonamide is a key intermediate in the synthesis of the cephalosporin (B10832234) antibiotic Cefozopran, and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a crucial precursor for several crop-protection products. nih.govinnospk.com

As a bifunctional reagent, this compound offers the potential to introduce the 4-chloropyridin-3-yl moiety into larger molecules via Stille coupling. This makes it a potentially valuable intermediate for synthesizing complex drug candidates or agrochemicals where this specific fragment is required. However, despite the clear potential, specific examples of its application in the synthesis of commercialized or late-stage developmental pharmaceutical or agrochemical compounds are not prominently documented in publicly accessible literature.

Precursor for Advanced Materials and Ligands

The synthesis of advanced materials and ligands often relies on the construction of specific heteroaromatic scaffolds. Bipyridine units, as synthesized from precursors like this compound (see section 6.1.2), are among the most widely used ligands in inorganic and materials chemistry. nih.gov

Once formed, these bipyridyl ligands can coordinate with a wide range of metal ions to create complexes with tailored electronic, optical, and catalytic properties. These metal-ligand complexes are foundational to applications such as:

Catalysis: Serving as catalysts for various organic transformations.

Luminescent Materials: Used in the development of light-emitting diodes (OLEDs) and chemical sensors.

Supramolecular Chemistry: Acting as building blocks for the self-assembly of complex, multi-component architectures like metal-organic frameworks (MOFs).

Therefore, this compound serves as a key starting material for accessing the bipyridine ligands that are essential for these advanced applications. nih.gov

Monomer in Polymer Synthesis

Stille polycondensation is a powerful method for creating conjugated polymers, which are used in organic electronics. This process typically involves the reaction of a monomer containing two organostannane groups with a monomer containing two halide groups.

Theoretically, a molecule like this compound, which contains both a stannane and a halide, could undergo self-condensation polymerization to form a poly(4-chloropyridin-3-yl) polymer. However, there is a lack of specific research in the scientific literature demonstrating the use of this compound as a monomer in polymer synthesis. Such a reaction may be challenging to control and may not yield high molecular weight polymers, which could explain the absence of reported applications. researchgate.net

Ligand for Coordination Chemistry and Catalysis

The pyridine moiety, with its nitrogen-bound lone pair of electrons, is a well-established functional group for coordinating to metal centers, forming the basis of a vast range of catalysts. The electronic properties of the pyridine ring can be finely tuned by the introduction of substituents. Electron-donating groups generally enhance the Lewis basicity of the nitrogen atom, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. These modifications can significantly influence the stability, reactivity, and catalytic efficacy of the resulting metal complexes. nih.gov

In the case of this compound, the chlorine atom acts as an electron-withdrawing group, which would be expected to reduce the basicity of the pyridine nitrogen. The tributylstannyl group's electronic influence is more complex, but it does not typically enhance the pyridine's coordinating ability in a straightforward manner.

While substituted pyridines are extensively used as ligands in catalysis—for example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions nih.gov—a review of the scientific literature does not provide specific examples of this compound itself being employed as a ligand in a catalytically active coordination complex. Its primary utility appears to lie in its role as a reactive partner in cross-coupling reactions, rather than as a supporting ligand for a catalytic metal center.

Stereoselective and Regioselective Synthesis Utilizing the Tributylstannyl Moiety

The tributylstannyl group is a key functional moiety for the Stille cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.org The reaction's mild conditions and tolerance for a wide array of functional groups make it a valuable tool in modern organic synthesis. The regiochemical outcome of Stille couplings involving multiply substituted aromatic rings is dictated by the relative reactivity of the different coupling sites.

In this compound, the molecule possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the carbon-chlorine bond at the 4-position and the carbon-tin bond at the 3-position. The Stille reaction specifically involves the cleavage of the carbon-tin bond, allowing for the regioselective introduction of a new substituent at the 3-position of the pyridine ring. This process would typically involve the reaction of this compound with an organic halide or triflate in the presence of a palladium catalyst.

The inherent substitution pattern of this compound allows for predictable regioselectivity. The Stille coupling will occur at the position bearing the tributylstannyl group, leaving the chloro substituent intact for potential subsequent transformations. This sequential functionalization is a cornerstone of efficient synthetic strategies, enabling the controlled, stepwise construction of polysubstituted pyridines. For instance, after a Stille coupling at the 3-position, the chloro group at the 4-position could be targeted in a subsequent nucleophilic aromatic substitution or another cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.

While the regioselectivity of reactions involving this compound is well-defined by the nature of the Stille coupling, there is currently a lack of specific documented examples in the scientific literature of this compound being used in stereoselective synthesis. Stereoselectivity in a reaction is the preferential formation of one stereoisomer over another. While Stille couplings can be involved in complex synthetic sequences that establish stereocenters, the direct participation of this compound in controlling the stereochemical outcome of a reaction has not been specifically reported.

Below is a table summarizing the potential regioselective transformations involving this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Regioselectivity |

| Stille Coupling | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 3-Aryl/Vinyl-4-chloropyridine | Selective at C3 |

| Stille Coupling | Acyl Chloride | Pd(0) catalyst | 3-Acyl-4-chloropyridine | Selective at C3 |

Theoretical and Computational Studies on 4 Chloro 3 Tributylstannyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organometallic compounds like 4-Chloro-3-(tributylstannyl)pyridine. DFT calculations allow for the detailed examination of electronic structure, molecular geometry, and potential reaction pathways, offering a deeper understanding of the compound's chemical nature. While direct computational studies on this compound are not extensively published, valuable insights can be drawn from theoretical investigations of similar structures and their involvement in reactions like the Stille coupling.

Electronic Structure and Orbital Analysis

Quantum chemical calculations can elucidate the electronic landscape of this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in this context. The HOMO-LUMO energy gap is a key determinant of a molecule's chemical reactivity, stability, and electronic transitions.

For organostannanes, the HOMO is often associated with the C-Sn bond, indicating that this is the likely site for electrophilic attack. The LUMO, conversely, is typically located on the aromatic ring, suggesting its susceptibility to nucleophilic attack. The precise energies and spatial distributions of these frontier orbitals in this compound would require specific DFT calculations. Such an analysis would provide a quantitative basis for understanding its reactivity in cross-coupling reactions.

Molecular Geometry Optimization and Vibrational Frequencies

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

These calculations would likely reveal a tetrahedral geometry around the tin atom, characteristic of Sn(IV) compounds, with the tributyl groups arranged to minimize steric hindrance. The pyridine (B92270) ring, being aromatic, would be planar. The C-Sn bond length and the C-Cl bond length are of particular interest as they influence the compound's reactivity.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. Comparing these theoretical spectra with experimental data can help to confirm the calculated structure and provide a detailed assignment of the observed spectral bands.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, which would be obtained from a DFT calculation.

| Parameter | Value |

| C-Sn Bond Length (Å) | ~2.15 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-N-C Bond Angle (°) | ~117 |

| Sn-C-C Bond Angle (°) | ~121 |

Reaction Pathway Modeling and Transition State Analysis

Theoretical studies are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound, most notably the Stille cross-coupling reaction. Computational modeling can identify the elementary steps of the reaction mechanism, including oxidative addition, transmetalation, and reductive elimination.

For each step, the structure and energy of the transition state can be calculated. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By analyzing the geometry of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity. For instance, in the Stille reaction, DFT studies on similar systems have shown that the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.

Molecular Dynamics Simulations

An MD simulation of this compound in a solvent would reveal how the butyl chains on the tin atom behave, whether they are flexible or adopt a preferred conformation. This information can be important for understanding how the molecule interacts with other reactants and catalysts in a reaction mixture.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be compared with experimental data for structural verification. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra to aid in the assignment of peaks. Similarly, as mentioned earlier, calculated vibrational frequencies can be used to interpret the experimental IR spectrum, assigning specific absorption bands to particular molecular vibrations.

Below is a hypothetical table of predicted spectroscopic data for this compound.

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-Sn) | ~130 ppm |

| ¹³C NMR | Chemical Shift (C-Cl) | ~150 ppm |

| IR | C-Cl Stretch | ~1050 cm⁻¹ |

| IR | C-Sn Stretch | ~520 cm⁻¹ |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the behavior of molecules in the condensed phase. For this compound, these interactions would primarily involve van der Waals forces between the bulky tributyl groups.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Such analyses could reveal the presence of weak hydrogen bonds or other stabilizing interactions within the molecule or between molecules. Understanding these forces is important for predicting the compound's physical properties, such as its boiling point and solubility, as well as its packing in the solid state.

Future Research Directions and Synthetic Opportunities

Development of More Sustainable Synthetic Routes

The synthesis of organotin compounds, including 4-Chloro-3-(tributylstannyl)pyridine, traditionally involves stoichiometric use of organometallic reagents and organic solvents, which raises environmental and safety concerns. lupinepublishers.comlupinepublishers.com Future research is increasingly directed towards greener and more sustainable synthetic methodologies.

Key areas of development include:

Catalytic Tin Chemistry : Moving away from stoichiometric tin reagents towards methods that use tin catalytically would significantly reduce tin waste. organic-chemistry.org Research into "tin-free" Stille coupling reactions, where the organostannane is generated in situ from a catalytic amount of a tin source, represents a promising, albeit challenging, frontier.

Alternative Solvents and Reaction Conditions : The exploration of greener solvents, such as water, ionic liquids, or deep eutectic solvents, could replace conventional volatile organic compounds. nih.govresearchgate.net Additionally, solvent-free reaction conditions, potentially assisted by microwave irradiation or mechanochemistry (ball-milling), offer pathways to reduce solvent waste and energy consumption. mdpi.comrsc.org

Flow Chemistry : Continuous flow synthesis presents an opportunity for safer and more efficient production of this compound and its derivatives. Flow reactors can offer precise control over reaction parameters, improve heat and mass transfer, and allow for the safe handling of hazardous intermediates, minimizing exposure and waste.

These approaches align with the principles of green chemistry, aiming to improve the atom economy, reduce waste, and utilize less hazardous substances in the synthesis of this valuable pyridine (B92270) building block. nih.gov

Exploration of Novel Cross-Coupling Partners and Catalytic Systems

While the Stille coupling is the primary application for this compound, there is considerable scope for exploring new reaction partners and more efficient catalytic systems. wikipedia.org

Novel Cross-Coupling Partners: Currently, the most common partners are aryl and vinyl halides or triflates. libretexts.org Future work could focus on expanding the scope to include less reactive electrophiles, such as aryl chlorides, or novel partners like alkyl sulfinates, which would broaden the synthetic utility. nih.govnih.govrsc.org The selective coupling at the C4-chloro position while the C3-stannyl group remains for subsequent reactions (or vice-versa) presents an area for developing orthogonal coupling strategies.

Advanced Catalytic Systems: The development of more active, stable, and reusable catalysts is a central theme in cross-coupling chemistry.

Phosphine-Free Catalysts : Traditional palladium-phosphine catalysts can be expensive and air-sensitive. acs.org Research into phosphine-free catalytic systems, such as those employing N-heterocyclic carbenes (NHCs) or simple amine ligands like DABCO, has shown promise in improving catalyst stability and efficiency for Stille reactions. acs.org

Nanocatalysts : Palladium nanoparticles, particularly those supported on magnetic materials, are gaining attention as they offer high catalytic activity and the significant advantage of easy separation and recyclability, contributing to a more sustainable process. tandfonline.com

Palladium-Free Coupling : A more radical approach involves the development of palladium-free cross-coupling reactions. While challenging, the exploration of other transition metals like nickel or copper could lead to novel reactivity and cost-effective synthetic routes.

| Catalyst System | Key Features & Research Direction |

| Phosphine-Free | Utilizes ligands like N-heterocyclic carbenes (NHCs) or amines (e.g., DABCO) to improve stability and reduce cost. acs.org |

| Nanoparticles | Supported Pd nanoparticles (e.g., on magnetic beads) offer high activity and facile catalyst recovery and reuse. tandfonline.com |

| Palladium-Free | Exploration of alternative, more abundant metals like nickel or copper to catalyze the coupling, reducing reliance on palladium. |

Expansion of Applications in Complex Molecular Architectures

This compound is an ideal scaffold for the synthesis of complex molecules due to its two distinct reactive sites and the reliability of the Stille reaction. uwindsor.caorganicreactions.org Its application in the total synthesis of natural products and the development of new pharmaceuticals is a major driver for future research.

The pyridyl motif is a common feature in many biologically active compounds. The ability to introduce this moiety with specific substitution patterns is crucial in medicinal chemistry. Future applications will likely involve using this compound as a key building block in the synthesis of:

Natural Products : Many alkaloids and other complex natural products contain substituted pyridine rings. The Stille reaction's tolerance for a wide range of functional groups makes it suitable for late-stage functionalization in total synthesis. wikipedia.orgorganicreactions.org

Agrochemicals and Materials Science : Substituted pyridines are also prevalent in agrochemicals and functional materials. The selective functionalization of the 4-chloro-3-pyridyl core can lead to new herbicides, pesticides, or organic electronic materials. rsc.org